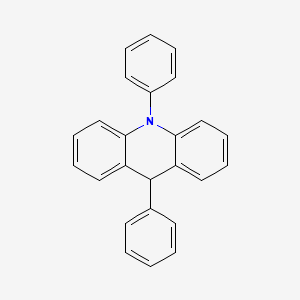9,10-Diphenyl-9,10-dihydroacridine
CAS No.: 95888-29-2
Cat. No.: VC8390221
Molecular Formula: C25H19N
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95888-29-2 |
|---|---|
| Molecular Formula | C25H19N |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 9,10-diphenyl-9H-acridine |
| Standard InChI | InChI=1S/C25H19N/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18,25H |
| Standard InChI Key | DJCWBKMEGUUANO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2C3=CC=CC=C3N(C4=CC=CC=C24)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C2C3=CC=CC=C3N(C4=CC=CC=C24)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
DPDA (CAS No. 20474-15-1) is a nitrogen-containing heterocycle with the molecular formula . Its structure consists of a partially saturated acridine backbone, where the 9- and 10-positions are substituted with two phenyl groups and a hydrogen atom, respectively . The rigidity of the cross-linked diphenylamine moiety enforces a planar conformation, which enhances π-orbital overlap and charge transport properties .
Table 1: Physical and Chemical Properties of DPDA
X-ray crystallography reveals that the dihedral angle between the acridine plane and phenyl rings is approximately 85°, minimizing steric hindrance while maintaining conjugation .
Synthesis and Structural Modification
DPDA is synthesized via cross-coupling reactions, with two principal methodologies dominating the literature:
Ullmann-Type Coupling
A representative procedure involves reacting 9,9-dimethyl-9,10-dihydroacridine with 1,3-diiodobenzene in the presence of a copper catalyst and potassium carbonate. The reaction proceeds at reflux in 1,2-dichlorobenzene for 48 hours, yielding DPDA with a 40% yield after column chromatography . Key steps include:
-
Cyclization: Formation of the acridine core via intramolecular C–N coupling.
-
Aryl Substitution: Introduction of phenyl groups via Ullmann coupling under inert conditions.
Suzuki-Miyaura Cross-Coupling
An alternative route employs a palladium-catalyzed coupling between (3-(9,9-dimethylacridin-10(9H)-yl)phenyl)boronic acid and 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine. This method achieves higher regioselectivity and is preferred for synthesizing ester-functionalized derivatives .
Table 2: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann Coupling | Cu, KCO, 1,2-DCB | 40 | >95 |
| Suzuki Coupling | Pd(PPh), NaCO | 65 | >98 |
Photophysical Properties and Computational Insights
DPDA exhibits strong blue-light emission () with a photoluminescence quantum yield (PLQY) of 0.78 in thin-film states . Density functional theory (DFT) calculations indicate a small singlet-triplet energy gap (), enabling thermally activated delayed fluorescence (TADF) .
Key Findings:
-
Solvatochromism: Emission redshifts by 15 nm in polar solvents due to intramolecular charge transfer .
-
Thermal Stability: Differential scanning calorimetry (DSC) shows no decomposition below 300°C, critical for OLED device longevity .
Applications in Organic Electronics
OLED Performance
DPDA serves as both a host and emitter in blue OLEDs. Devices incorporating DPDA achieve a maximum external quantum efficiency (EQE) of 22.3% at 100 cd/m, surpassing conventional fluorescent materials .
Table 3: Device Performance Metrics
| Parameter | Value | Device Structure | Source |
|---|---|---|---|
| EQE | 22.3% | ITO/DPDA (30 nm)/TPBi (40 nm)/LiF/Al | |
| Turn-on Voltage | 3.2 V | Same as above | |
| Commission Internationale de l’Éclairage (CIE) Coordinates | (0.15, 0.18) | – |
Charge Transport
Time-of-flight measurements reveal hole mobility of , attributed to the planar structure facilitating π-π stacking .
Comparative Analysis with Structural Analogues
9,9-Dimethyl-9,10-dihydroacridine
2,7,9,9-Tetraphenyl-9,10-dihydroacridine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume